7-fluoro-6-methoxy-1-benzothiophene-2-carboxylic acid
Description
7-Fluoro-6-methoxy-1-benzothiophene-2-carboxylic acid is a heterocyclic compound featuring a benzothiophene core substituted with fluorine at position 7 and methoxy at position 5. Its molecular formula is C₁₀H₇FO₃S, with a molecular weight of 226.23 g/mol (estimated based on analogs in –3). The fluorine and methoxy substituents influence electronic properties, solubility, and metabolic stability, making it distinct from related compounds .
Properties
CAS No. |
1784386-23-7 |
|---|---|
Molecular Formula |
C10H7FO3S |
Molecular Weight |
226.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-6-methoxy-1-benzothiophene-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-5-fluoroanisole and thiophene-2-carboxylic acid.
Formation of Benzothiophene Core: The key step involves the formation of the benzothiophene core through a cyclization reaction. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, followed by cyclization.
Functional Group Modifications: Subsequent steps involve the introduction of the carboxylic acid group at the 2-position and the methoxy group at the 6-position. These modifications can be achieved through standard organic synthesis techniques, including esterification and methylation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-fluoro-6-methoxy-1-benzothiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 7-fluoro-6-methoxy-1-benzothiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity, affecting its biological activity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Findings:
- Electronic Effects: The electron-withdrawing fluorine at position 7 in the target compound increases acidity of the carboxylic acid group compared to non-fluorinated analogs.
- Solubility : The trifluoromethyl group in 7-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid () increases hydrophobicity, whereas the methoxy group in the target compound enhances water solubility .
- Biological Relevance : The methyl ester derivative in demonstrates how esterification can mask the carboxylic acid, improving bioavailability but requiring enzymatic hydrolysis for activation .
Core Heterocycle Comparisons: Benzothiophene vs. Benzofuran
The replacement of sulfur in benzothiophene with oxygen in benzofuran (as seen in 7-methoxy-1-benzofuran-2-carboxylic acid , ) results in:
- Reduced Aromaticity : Benzofuran’s oxygen atom creates a less planar structure compared to benzothiophene, affecting π-π stacking interactions.
- Metabolic Stability : Benzothiophene derivatives generally exhibit higher metabolic stability due to sulfur’s resistance to oxidative degradation compared to benzofuran .
Research Implications
The target compound’s unique substitution pattern offers advantages in drug design, such as tunable acidity and optimized solubility. However, analogs like the trifluoromethyl variant () may be preferable for CNS-targeting drugs due to increased lipophilicity. Future studies should explore structure-activity relationships (SAR) using crystallinity data (as referenced in ) and substituent positioning effects .
Biological Activity
7-Fluoro-6-methoxy-1-benzothiophene-2-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and highlighting its implications in therapeutic applications.
Chemical Structure
The compound features a benzothiophene core, which is known for its diverse biological properties. The presence of a fluorine atom and a methoxy group enhances the compound's pharmacological profile, potentially influencing its interactions with biological targets.
Research indicates that this compound interacts with various molecular targets, particularly G-protein-coupled receptors (GPCRs). GPCRs play critical roles in signal transduction and are implicated in numerous physiological processes. The modulation of these receptors suggests potential therapeutic applications in treating conditions such as depression, anxiety, and other neuropsychiatric disorders.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against multiple cell lines. For instance, it has been shown to inhibit the proliferation of cancer cells, indicating potential anticancer properties. The compound's ability to modulate receptor activity has been linked to changes in downstream signaling pathways, which may contribute to its therapeutic effects .
Case Studies
- Anticancer Activity : A study evaluated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting moderate potency compared to established chemotherapeutics. The mechanism was attributed to apoptosis induction and cell cycle arrest .
- Neuropharmacological Effects : Another investigation focused on the compound's impact on animal models of anxiety and depression. Behavioral assays revealed that treatment with the compound resulted in significant anxiolytic and antidepressant-like effects, correlating with alterations in neurotransmitter levels.
- Antimicrobial Properties : Preliminary assessments of antimicrobial activity showed that the compound exhibited inhibitory effects against several bacterial strains, suggesting potential use as an antimicrobial agent.
Safety and Toxicity
Limited studies have been conducted regarding the safety profile of this compound. However, existing data suggest that benzothiophene derivatives generally exhibit low toxicity levels. Further toxicological assessments are necessary to establish a comprehensive safety profile for clinical applications .
Applications in Drug Development
Given its diverse biological activities, this compound is being explored as a lead compound for drug development. Its ability to modulate GPCRs positions it as a promising candidate for developing novel therapeutics targeting neuropsychiatric disorders and cancers.
Future Directions
Research is ongoing to better understand the pharmacokinetics and metabolic pathways of this compound. Future studies should focus on:
- In Vivo Studies : Evaluating efficacy and safety in animal models.
- Mechanistic Studies : Elucidating specific molecular interactions and pathways affected by the compound.
- Formulation Development : Exploring delivery methods for enhanced bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
